9-Oxa-3-azabicyclo[4.2.1]nonane
Overview
Description
9-Oxa-3-azabicyclo[4.2.1]nonane is a bicyclic compound that features a unique structural framework. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxygen and nitrogen atoms within its bicyclic structure imparts unique chemical properties that make it a valuable target for synthetic chemists.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 9-azabicyclo[421]nonane derivatives, have been studied for their biological activity and pharmacological potential . These compounds have shown significant interactions with the nicotinic acetylcholine receptor (nAChR), acting as potent and irreversible agonists .
Mode of Action
The exact mode of action of 9-Oxa-3-azabicyclo[42Related compounds like anatoxin-a, which shares the 9-azabicyclo[421]nonane framework, are known to mimic acetylcholine and bind to the nAChR . This interaction causes a series of changes in the cellular signaling pathways, leading to various physiological effects.
Biochemical Pathways
The specific biochemical pathways affected by 9-Oxa-3-azabicyclo[42Given the similarity to anatoxin-a, it’s plausible that it may influence the cholinergic system by interacting with nachr . This interaction could potentially affect downstream signaling pathways, leading to changes in cellular functions.
Result of Action
The molecular and cellular effects of 9-Oxa-3-azabicyclo[42Related compounds like anatoxin-a have been shown to cause respiratory paralysis and death in high doses due to their potent and irreversible agonistic action on nachr . At lower levels of toxicity, analogues of anatoxin-a may have potential in the treatment of neurological disorders .
Biochemical Analysis
Biochemical Properties
9-Oxa-3-azabicyclo[4.2.1]nonane plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glycosidases, which are enzymes involved in the hydrolysis of glycosidic bonds in carbohydrates . The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial for therapeutic applications, particularly in the treatment of diseases like diabetes and cancer.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the nicotinic acetylcholine receptor (nAChR) pathways, which are critical for neurotransmission . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function . This inhibition can lead to downstream effects on gene expression and cellular metabolism. Furthermore, the compound’s structure allows it to interact with various receptors, influencing signal transduction pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Studies have shown that high doses of this compound can lead to adverse effects such as respiratory paralysis, highlighting the importance of careful dosage management.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to influence various biochemical processes. For instance, its interaction with glycosidases can affect carbohydrate metabolism, leading to changes in glucose levels and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes. Studies have shown that this compound can localize to the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-3-azabicyclo[4.2.1]nonane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction between 1-methoxycarbonyl-2,5-dimethoxypyrrolidine and 1-ethoxy-1-trimethylsiloxy-1,4-pentadiene in the presence of a Lewis acid . This reaction proceeds through a cyclization mechanism to form the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods. Industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
9-Oxa-3-azabicyclo[4.2.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents and nucleophiles are typically used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
9-Oxa-3-azabicyclo[4.2.1]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[4.2.1]nonane: This compound is similar in structure but lacks the oxygen atom, which can significantly alter its chemical properties and reactivity.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur atoms, which can introduce different reactivity patterns due to the presence of heavier atoms.
Uniqueness
9-Oxa-3-azabicyclo[4.2.1]nonane is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic framework. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
9-oxa-3-azabicyclo[4.2.1]nonane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-7-5-8-4-3-6(1)9-7/h6-8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPSNCRLHCSSDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC1O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717717 | |
Record name | 9-Oxa-3-azabicyclo[4.2.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69928-94-5 | |
Record name | 9-Oxa-3-azabicyclo[4.2.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.